molecular formula C10H10F3N3O B2417156 N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide CAS No. 2411241-11-5

N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide

Cat. No. B2417156
CAS RN: 2411241-11-5
M. Wt: 245.205
InChI Key: UTQNDDAHXSKUNE-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMB is a fluorinated alkyne that has a unique structure and properties, which make it an attractive target for chemical synthesis and biological studies.

Mechanism of Action

N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide is a reactive molecule that can covalently modify proteins and enzymes through the formation of a Michael adduct. The mechanism of action of this compound involves the nucleophilic attack of the alkyne group on the thiol group of cysteine residues in proteins and enzymes. This covalent modification can lead to the inhibition of enzymatic activity or the alteration of protein function.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of enzymes and modify protein function. Physiologically, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound can be used as a tool to study the mechanism of enzyme-catalyzed reactions and protein-protein interactions. However, this compound also has limitations for lab experiments. It is a reactive molecule that can covalently modify proteins and enzymes, which can lead to non-specific binding and off-target effects. This compound can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the study of N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide. One direction is the development of this compound-based probes for the identification of active sites and binding sites in proteins and enzymes. Another direction is the optimization of this compound as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. This compound can also be used as a building block for the synthesis of new materials with unique photophysical properties. Finally, the development of new synthesis methods for this compound can lead to the production of higher yields and purities.

Synthesis Methods

The synthesis of N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide involves the reaction between 2-methylimidazole and 2-bromo-2,2,2-trifluoroethanol, followed by the addition of propargyl bromide and copper (I) bromide. The final product is obtained through purification by column chromatography. The yield of the synthesis is relatively high, and the purity of the product can be achieved through simple purification methods.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biochemistry, this compound has been used as a tool to study the mechanism of enzyme-catalyzed reactions and protein-protein interactions. This compound has been shown to covalently modify enzymes and proteins, allowing for the identification of active sites and binding sites. In material science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. This compound has been shown to possess unique photophysical properties that make it an attractive candidate for the development of new materials.

properties

IUPAC Name

N-[2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-3-4-7(17)15-8(10(11,12)13)9-14-5-6-16(9)2/h5-6,8H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQNDDAHXSKUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=NC=CN1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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